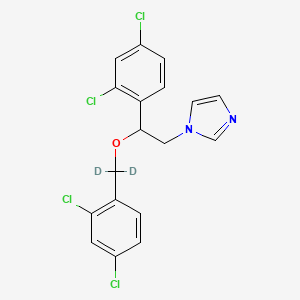
UDP-|A-D-Galactose-13C (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-α-D-Galactose-13C (disodium) is a compound that is labeled with the stable isotope carbon-13. It is a disodium salt form of uridine diphosphate galactose, which is a nucleotide sugar involved in the biosynthesis of galactose-containing oligosaccharides. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and the biosynthesis of glycoconjugates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-α-D-Galactose-13C (disodium) involves the incorporation of the carbon-13 isotope into the uridine diphosphate galactose molecule. This process typically starts with the synthesis of carbon-13 labeled glucose, which is then converted into carbon-13 labeled galactose. The galactose is subsequently activated to form UDP-α-D-Galactose-13C through a series of enzymatic reactions involving galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4’-epimerase .
Industrial Production Methods
Industrial production of UDP-α-D-Galactose-13C (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the nucleotide sugar. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate the desired compound .
化学反応の分析
Types of Reactions
UDP-α-D-Galactose-13C (disodium) undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis Reactions: Involving the cleavage of chemical bonds by the addition of water
Common Reagents and Conditions
Common reagents used in reactions involving UDP-α-D-Galactose-13C (disodium) include:
Enzymes: Such as galactosyltransferases, which facilitate the transfer of galactose to acceptor molecules.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions
Major Products Formed
The major products formed from reactions involving UDP-α-D-Galactose-13C (disodium) include various galactose-containing oligosaccharides and glycoconjugates, which are important in biological processes such as cell signaling and immune response .
科学的研究の応用
UDP-α-D-Galactose-13C (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of galactose into glycoconjugates.
Biology: Used to study the biosynthesis of galactose-containing oligosaccharides and their role in cellular processes.
Medicine: Used in research on metabolic disorders such as galactosemia and in the development of diagnostic assays.
Industry: Used in the production of labeled compounds for pharmaceutical research and development
作用機序
The mechanism of action of UDP-α-D-Galactose-13C (disodium) involves its role as a donor substrate for galactosyltransferases, enzymes that transfer galactose to acceptor molecules. This process is essential for the biosynthesis of galactose-containing oligosaccharides and glycoconjugates. The molecular targets of UDP-α-D-Galactose-13C (disodium) include various galactosyltransferases and other enzymes involved in carbohydrate metabolism .
類似化合物との比較
Similar Compounds
UDP-α-D-Galactose (disodium): The non-labeled form of the compound.
UDP-α-D-Glucose (disodium): Another nucleotide sugar involved in the biosynthesis of glycoconjugates.
UDP-α-D-Glucuronic Acid (disodium): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans
Uniqueness
The uniqueness of UDP-α-D-Galactose-13C (disodium) lies in its carbon-13 labeling, which allows for the tracking and quantification of galactose incorporation into glycoconjugates in metabolic studies. This makes it a valuable tool in research involving metabolic pathways and the biosynthesis of complex carbohydrates .
特性
分子式 |
C15H22N2Na2O17P2 |
|---|---|
分子量 |
611.26 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;; |
InChIキー |
PKJQEQVCYGYYMM-CDLWSAOZSA-L |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[13C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

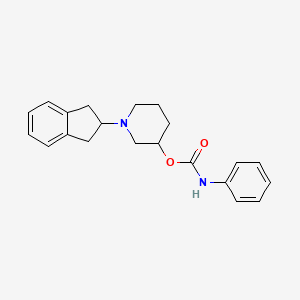
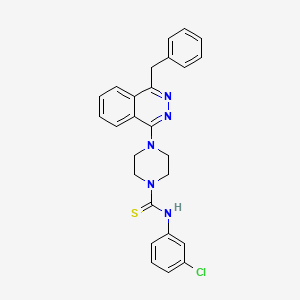
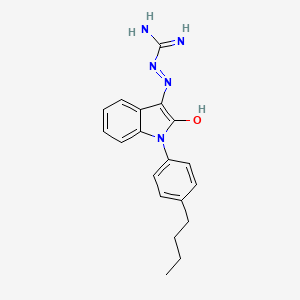
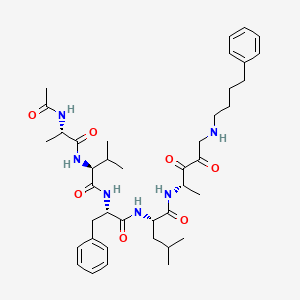
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
